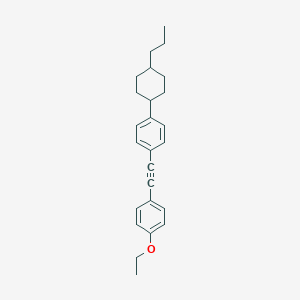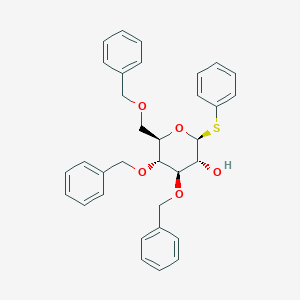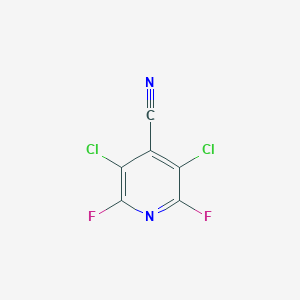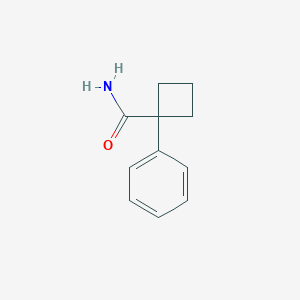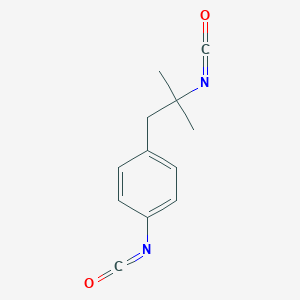
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene, also known as TMXDI, is a highly reactive diisocyanate that is widely used in the production of polyurethane coatings, adhesives, and elastomers. TMXDI is a versatile compound that offers several advantages over other isocyanates, including improved stability, faster cure times, and reduced toxicity. In
Aplicaciones Científicas De Investigación
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene has been extensively studied for its use in the production of polyurethane coatings, adhesives, and elastomers. These materials have a wide range of applications, including automotive, aerospace, construction, and consumer goods. 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is particularly useful in applications that require high performance and durability, such as automotive coatings and adhesives for structural bonding.
Mecanismo De Acción
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene reacts with hydroxyl groups in polyols to form urethane linkages, which crosslink to form a network of polymer chains. The reaction is typically catalyzed by a tertiary amine or organometallic compound, which accelerates the reaction rate and improves the mechanical properties of the resulting polymer. The resulting polyurethane materials have excellent mechanical properties, such as high tensile strength, flexibility, and resistance to abrasion and chemicals.
Efectos Bioquímicos Y Fisiológicos
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a highly reactive compound that can cause skin and respiratory irritation upon contact. It is also a potent sensitizer, which means that repeated exposure can lead to allergic reactions. Therefore, it is important to handle 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene with care and to use appropriate personal protective equipment when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene offers several advantages over other isocyanates for use in lab experiments. It has a low viscosity, which allows for easy mixing and handling. It also has a long pot life, which means that it can be stored for extended periods without significant degradation. However, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is highly reactive and can be difficult to handle due to its sensitivity to moisture and other impurities. Therefore, it is important to use high-quality 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene and to store it in a dry, cool place.
Direcciones Futuras
There are several future directions for research on 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene. One area of interest is the development of new catalysts and reaction conditions that can improve the efficiency and selectivity of the 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene synthesis. Another area of interest is the development of new polyurethane materials that exhibit enhanced properties, such as improved thermal stability, fire resistance, and biodegradability. Additionally, there is a need for further research on the health and safety implications of 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene exposure, particularly in occupational settings. Overall, 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is a promising compound that offers many opportunities for future research and development in the field of polyurethane materials.
Métodos De Síntesis
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene is synthesized by reacting 2-methyl-1,3-propanediol with phosgene to form the corresponding diisocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or toluene. The resulting 1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene product is a clear, colorless liquid that is highly reactive towards a variety of nucleophiles.
Propiedades
Número CAS |
198283-44-2 |
|---|---|
Nombre del producto |
1-Isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-isocyanato-4-(2-isocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C12H12N2O2/c1-12(2,14-9-16)7-10-3-5-11(6-4-10)13-8-15/h3-6H,7H2,1-2H3 |
Clave InChI |
PBQXPPBUIBHCIZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)N=C=O)N=C=O |
Sinónimos |
Benzene, 1-isocyanato-4-(2-isocyanato-2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



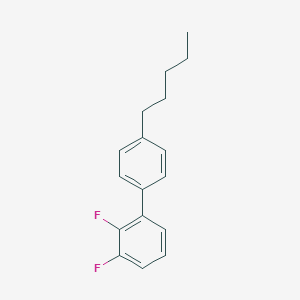
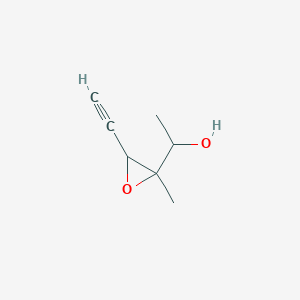
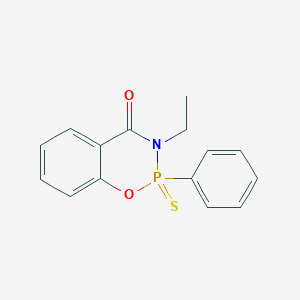
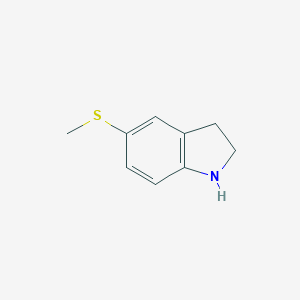
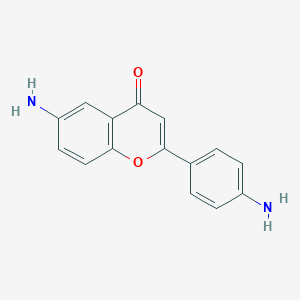
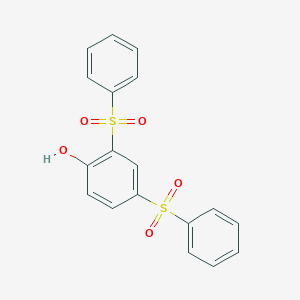

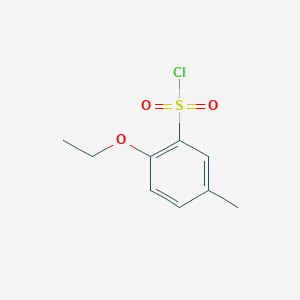
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
